Pentetate zinc trisodium, also known as trisodium zinc diethylenetriaminepentaacetate, is a chelating agent primarily used for the treatment of internal contamination with heavy metals and radionuclides, particularly plutonium, americium, and curium. It is classified as a radiomitigation chelator and is administered intravenously to enhance the elimination of these toxic substances from the body. The compound has been recognized for its therapeutic potential since its first synthesis in 1954 and has been approved for clinical use by the United States Food and Drug Administration.
Pentetate zinc trisodium is derived from pentetic acid, a synthetic polyaminopolycarboxylic acid. It exists as a sodium salt and is classified under chelating agents due to its ability to form stable complexes with metal ions. The molecular formula for pentetate zinc trisodium is , with a molecular weight of approximately 522.7 Daltons . Its primary classification in pharmacology is as an antidote for heavy metal poisoning.
The synthesis of pentetate zinc trisodium typically involves the reaction of diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The process can be outlined as follows:
This method ensures that the resulting compound retains its chelating properties while being safe for medical use.
The molecular structure of pentetate zinc trisodium features a central zinc ion coordinated by five carboxylate groups from the diethylenetriaminepentaacetic acid framework. This structure allows for multiple bonding interactions, forming a stable chelate complex. The representation of its structure can be summarized as follows:
Pentetate zinc trisodium primarily reacts with heavy metal ions through a process known as chelation, where it forms stable complexes by substituting its zinc ion with more toxic metal ions like plutonium or americium. The key reactions include:
The mechanism of action of pentetate zinc trisodium involves forming stable chelates with toxic metal ions in the body. Once administered, it binds to radionuclides or heavy metals, facilitating their excretion through renal pathways:
Studies have shown that when administered shortly after contamination, pentetate zinc trisodium can significantly enhance the elimination rates of certain radionuclides compared to untreated controls.
These properties are crucial for ensuring that the compound remains effective during storage and administration.
Pentetate zinc trisodium has several important applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: